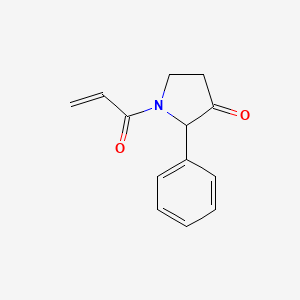
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is known for its versatile reactivity and is commonly used as a building block in organic synthesis. It has a molecular formula of C13H13NO2 and is characterized by the presence of a phenyl group and a prop-2-enoyl group attached to a pyrrolidinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one can be achieved through various methods. One common approach involves the reaction of N-substituted piperidines with specific oxidants and additives to selectively form pyrrolidin-2-ones . The reaction conditions typically include the use of a palladium catalyst and carbon monoxide, followed by esterification with ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and prop-2-enoyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
科学研究应用
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another five-membered lactam with similar reactivity but different substituents.
Pyrrolidine-2,5-dione: A related compound with additional functional groups that confer different chemical properties.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various synthetic applications.
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
2-phenyl-1-prop-2-enoylpyrrolidin-3-one |
InChI |
InChI=1S/C13H13NO2/c1-2-12(16)14-9-8-11(15)13(14)10-6-4-3-5-7-10/h2-7,13H,1,8-9H2 |
InChI 键 |
IAQBDUKIBWASOD-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)N1CCC(=O)C1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















